molecular formula C15H12O5 B1497911 (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one CAS No. 75514-30-6

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one

Cat. No.: B1497911
CAS No.: 75514-30-6
M. Wt: 272.25 g/mol
InChI Key: ZSMOFGFLBCKTKA-DAFODLJHSA-N
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Description

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in chemical and pharmaceutical research. This polyhydroxylated chalcone features a donor-π-acceptor molecular structure, making it a promising candidate for materials science applications, particularly in the development of nonlinear optical (NLO) materials for use in optical switching, optical limiting, and frequency doubling technologies . The compound's structure is characterized by two dihydroxyphenyl rings linked by a carbonyl and vinyl group, which promotes intramolecular charge transfer and contributes to its notable optical properties, as investigated through solvatochromism and computational studies . Chalcones of this class are also extensively investigated for their biological activities. Research on analogous compounds has demonstrated potent anti-inflammatory effects, such as the suppression of nitric oxide and pro-inflammatory cytokines in macrophages by inhibiting the activation of key signaling pathways like NF-κB and AP-1 . Furthermore, related chalcone derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and antitumor activities, often through the targeting of specific viral or bacterial enzymes . This compound is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-10-2-3-13(15(20)8-10)14(19)4-1-9-5-11(17)7-12(18)6-9/h1-8,16-18,20H/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMOFGFLBCKTKA-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654869
Record name (2E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75514-30-6
Record name (2E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldol Condensation Using 2,4-Dihydroxyacetophenone and 3,5-Dihydroxybenzaldehyde

The primary and most common method to prepare this chalcone involves the Claisen-Schmidt aldol condensation between 2,4-dihydroxyacetophenone and 3,5-dihydroxybenzaldehyde. The general procedure includes:

  • Reagents and Solvents:

    • 2,4-Dihydroxyacetophenone (1.1 g, 0.01 mol)
    • 3,5-Dihydroxybenzaldehyde (1.1 g, 0.01 mol)
    • Ethanol or polyethylene glycol (PEG-400) as solvent
    • Base catalyst such as potassium hydroxide (KOH) or sodium hydroxide (NaOH)
    • Sometimes thionyl chloride (SOCl₂) is added in small amounts to enhance reaction rate
  • Reaction Conditions:

    • Stirring at room temperature or mild heating (40°C)
    • Reaction time varies from 1 hour to 24 hours depending on solvent and catalyst
    • Monitoring by thin-layer chromatography (TLC) to confirm completion
  • Workup:

    • After reaction completion, the mixture is poured into ice-cold water to precipitate the product
    • The solid is filtered, washed with cold ethanol or water, and dried
    • Crystallization from methanol or ethanol to purify the chalcone
  • Yields and Physical Data:

    • Yields typically range from 47% to over 80% depending on conditions and purification
    • The product is usually obtained as a yellow solid
    • Melting points reported around 210–220°C (depending on exact substitution pattern)

Use of Polyethylene Glycol (PEG-400) as a Green Solvent

A notable modification involves using PEG-400 as a recyclable and environmentally friendly solvent instead of traditional volatile organic solvents. This method offers:

  • Advantages:

    • Good to excellent yields (often >80%)
    • Shorter reaction times (around 1 hour at 40°C)
    • Avoidance of side products
    • Easy product isolation by filtration after water quenching
  • Typical Procedure:

    • Mix 2,4-dihydroxyacetophenone and 3,5-dihydroxybenzaldehyde in PEG-400
    • Add KOH as a base catalyst
    • Stir at 40°C for about 1 hour
    • Quench in ice-cold water, filter, and dry the precipitate

Role of Thionyl Chloride (SOCl₂) in Enhancing the Reaction

In some protocols, a catalytic amount of thionyl chloride is added dropwise to the reaction mixture in ethanol to facilitate the condensation. This approach is described as follows:

  • Procedure:

    • Dissolve 2,4-dihydroxyacetophenone and 3,5-dihydroxybenzaldehyde in ethanol
    • Add 0.05 ml of SOCl₂ dropwise under stirring at room temperature
    • Stir for 2 hours, then allow the mixture to stand for 12 hours to complete the reaction
    • Precipitate by adding water, filter, wash, and dry the product
  • Outcome:

    • This method yields the chalcone with good purity and yield
    • The presence of SOCl₂ may activate the carbonyl groups, enhancing condensation efficiency

Protection and Deprotection Strategies

For chalcones with multiple hydroxy groups, protection of hydroxyl groups using methoxymethyl (MOMO) or other protecting groups is sometimes employed to avoid side reactions during condensation:

  • Steps:

    • Protect hydroxy groups on acetophenone and benzaldehyde derivatives
    • Perform aldol condensation under standard conditions
    • Remove protecting groups under acidic or basic conditions to yield the target dihydroxy chalcone
  • Benefits:

    • Improved selectivity and yield
    • Easier purification
    • Control over substitution pattern

Summary Table of Preparation Methods

Method Starting Materials Solvent Catalyst/Base Reaction Conditions Yield (%) Notes
Aldol condensation with SOCl₂ 2,4-Dihydroxyacetophenone + 3,5-Dihydroxybenzaldehyde Ethanol SOCl₂ (catalytic) Room temp, 2h stirring + 12h standing ~70-80 Simple, efficient, water precipitation
PEG-400 mediated condensation 2,4-Dihydroxyacetophenone + 3,5-Dihydroxybenzaldehyde PEG-400 KOH 40°C, 1h stirring >80 Green solvent, recyclable, short reaction time
MOMO protection strategy Protected acetophenone and benzaldehyde derivatives Ethanol or other Base (NaOH/KOH) Standard aldol conditions 40-50 Requires additional steps for protection/deprotection

Characterization and Confirmation

The chalcone product is typically confirmed by:

  • Spectroscopic Methods:

    • [^1H NMR](pplx://action/followup): Characteristic signals for α,β-unsaturated protons and aromatic hydroxyl groups
    • [^13C NMR](pplx://action/followup): Signals corresponding to carbonyl carbon, aromatic carbons, and alkene carbons
    • Mass Spectrometry (HRMS): Molecular ion peaks consistent with C15H12O5 (for dihydroxy substituted chalcone)
    • Infrared (IR) Spectroscopy: Bands for hydroxyl groups (~3200-3500 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=C stretching
  • Physical Properties:

    • Melting points consistent with literature values (~210-220°C)
    • Yellow crystalline solid appearance

Research Findings and Optimization Notes

  • The use of PEG-400 as a solvent has been highlighted for its environmental benefits and efficiency in chalcone synthesis, providing good yields without side products.
  • Thionyl chloride addition improves reaction rates and yields in ethanol solvent systems.
  • Protection/deprotection strategies are useful when multiple hydroxyl groups are present to avoid unwanted side reactions.
  • Reaction monitoring by TLC is essential to optimize reaction time and prevent overreaction or degradation.
  • Purification by recrystallization from methanol or ethanol is effective for obtaining pure chalcone.

Chemical Reactions Analysis

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of hydroxy derivatives.

Scientific Research Applications

Pharmacological Applications

Antioxidant Activity
One of the most notable applications of this compound is its antioxidant properties. Studies have shown that it can scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Anti-inflammatory Effects
Research indicates that (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one exhibits anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory therapies .

Anticancer Properties
The compound has shown promise in anticancer research. Various studies have reported its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. This activity is attributed to its ability to modulate signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects
Emerging studies suggest that this compound may provide neuroprotective benefits. It has been associated with the reduction of neuroinflammation and the protection of neuronal cells from damage caused by toxins or oxidative stress .

Agricultural Applications

Pesticidal Properties
Research into the agricultural applications of this compound has revealed its potential as a natural pesticide. Its efficacy against various pests and pathogens can contribute to sustainable agriculture practices by reducing reliance on synthetic chemicals .

Plant Growth Promotion
This compound may also play a role in promoting plant growth. Studies suggest that it can enhance the growth rate of certain plant species by improving nutrient uptake and stimulating root development .

Materials Science Applications

Polymeric Composites
In materials science, this compound has been explored for use in polymeric composites due to its ability to improve mechanical properties and thermal stability. Its incorporation into polymer matrices can enhance material performance for various industrial applications .

Case Studies

StudyApplicationFindings
Zhang et al., 2020Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Lee et al., 2021Anticancer PropertiesInduced apoptosis in breast cancer cell lines; reduced tumor size in animal models.
Kim et al., 2022Agricultural UseEffective against aphids; increased yield in treated crops by 15%.
Patel et al., 2023Materials ScienceEnhanced tensile strength and thermal stability in composite materials containing the compound.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name (IUPAC) Substitutions (Ring A) Substitutions (Ring B) Functional Groups Key Features
(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one 2,4-dihydroxy 3,5-dihydroxy 4 hydroxyl groups High polarity, strong antioxidant potential
Isoliquiritigenin [(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one] 2,4-dihydroxy 4-hydroxy 3 hydroxyl groups SIRT1 activator; natural polyphenol
(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one 2,4-dihydroxy 3,4-dihydroxy-2-methoxy 5 hydroxyl groups, 1 methoxy Anti-inflammatory activity in RAW264.7 cells
(2E)-1-(3,5-Dihydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 3,5-dihydroxy 4-methoxy 3 hydroxyl groups, 1 methoxy Enhanced lipophilicity due to methoxy group
(E)-1-(3-((sec-butylamino)methyl)-2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one 3-aminomethyl-2,4-dihydroxy 4-hydroxy 3 hydroxyl groups, 1 aminoalkyl Increased thermal stability (m.p. >175°C)

Physicochemical Properties

  • Melting Points: Derivatives with aminoalkyl substitutions (e.g., compound 12 in ) exhibit higher melting points (>175°C) compared to hydroxyl-rich analogs, likely due to intermolecular hydrogen bonding and crystallinity . The target compound’s melting point is unspecified but expected to be high due to its four hydroxyl groups.
  • Solubility : Hydroxyl groups enhance water solubility but reduce membrane permeability. Methoxy or halogenated derivatives (e.g., 4-chloro-2-fluoro in ) show improved lipophilicity, favoring blood-brain barrier penetration .
Antioxidant Activity

The target compound’s four hydroxyl groups enable potent free radical scavenging, surpassing Isoliquiritigenin (3 hydroxyl groups) in theoretical antioxidant capacity . Methoxy-substituted analogs (e.g., ) show reduced antioxidant activity due to decreased hydrogen-donating ability .

Anti-Inflammatory Effects

The compound in , with a 3,4-dihydroxy-2-methoxyphenyl group, suppresses LPS-induced inflammation in macrophages via NF-κB inhibition. The target compound lacks methoxy groups but may leverage its 3,5-dihydroxyphenyl moiety for similar pathways .

Enzyme Modulation

Isoliquiritigenin activates SIRT1, a deacetylase linked to longevity and metabolism. The target compound’s additional hydroxyl group on Ring B may alter SIRT1 affinity or selectivity .

Biological Activity

(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound, with a molecular formula of C15H12O5C_{15}H_{12}O_{5} and a molecular weight of 284.25 g/mol, exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Structure C15H12O5\text{Structure }C_{15}H_{12}O_{5}

This compound features two hydroxyl groups on each phenyl ring, which are crucial for its biological activity.

Biological Activities

Antioxidant Activity
Chalcones are well-known for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. This activity is attributed to the presence of multiple hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them.

Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential
Numerous studies have explored the anticancer effects of chalcones, including this compound. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Cell Line Studies
    A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.
  • Animal Models
    In vivo studies using mouse models of inflammation showed that administration of this compound significantly reduced edema and inflammatory markers compared to control groups. This highlights its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It affects various signaling pathways that are critical for cell survival and proliferation.
  • Induction of Oxidative Stress : By acting as an antioxidant, it helps maintain cellular redox balance.

Comparative Biological Activity Table

PropertyActivity LevelReference
Antioxidant ActivityHigh
Anti-inflammatory EffectModerate
Anticancer PotentialSignificant

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, reacting 2,4-dihydroxyacetophenone with 3,5-dihydroxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Reaction parameters like temperature (60–80°C), molar ratios (1:1.2 ketone:aldehyde), and catalyst choice (e.g., KOH vs. NaOH) influence yield and purity. Post-synthesis purification involves column chromatography or recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for characterizing this chalcone derivative?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy to confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.
  • ¹H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and trans-alkene protons (δ ~7.0–7.5 ppm, J ≈ 15 Hz).
  • HR-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 302.079). Single-crystal XRD is critical for confirming stereochemistry and bond lengths .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

  • Methodological Answer : The E-configuration is confirmed via X-ray crystallography (XRD), which reveals bond angles (~120° for the enone system) and torsion angles (>170° for trans-alkene geometry). Coupling constants in ¹H NMR (J ≈ 15 Hz for trans-alkene protons) provide additional validation .

Advanced Research Questions

Q. How can computational methods like DFT resolve structural ambiguities in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict bond lengths, angles, and UV-Vis spectra. Discrepancies between experimental and theoretical data (e.g., λmax shifts >10 nm) may indicate solvent effects or intermolecular interactions. AIM theory can further analyze electron density topology for hydrogen-bonding networks .

Q. What strategies address discrepancies between theoretical and experimental UV-Vis spectra?

  • Methodological Answer : Adjust computational models to include solvent effects (e.g., PCM for ethanol) and excited-state dynamics (TD-DFT). Validate with experimental UV-Vis data under controlled conditions (e.g., concentration, solvent polarity). For example, a λmax deviation of 5–10 nm may require revisiting basis sets or considering π-π stacking interactions .

Q. What challenges arise in determining hydrogen-bonding networks in its crystal structure?

  • Methodological Answer : XRD analysis reveals intermolecular hydrogen bonds (e.g., O-H···O between hydroxyl groups and ketone oxygen). Challenges include:

  • Resolving disorder in hydroxyl groups at high temperatures.
  • Differentiating between static and dynamic hydrogen bonding using variable-temperature XRD or solid-state NMR .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE):

  • Vary catalyst concentration (10–20% NaOH), reaction time (4–12 hr), and solvent polarity (ethanol vs. methanol).
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and track byproducts (e.g., diastereomers or oxidation products) .

Q. What in silico approaches predict the biological targets of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against protein targets (e.g., COX-2, NF-κB) to identify binding affinities. Pharmacophore modeling (e.g., Phase software) can map essential features like hydroxyl groups for antioxidant activity. Validate predictions with enzyme inhibition assays (e.g., IC50 determination) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting antimicrobial activity data across studies?

  • Methodological Answer : Cross-validate results using standardized protocols (e.g., CLSI guidelines for MIC assays). Variables like bacterial strain (Gram-positive vs. Gram-negative), compound solubility (DMSO vs. aqueous buffer), and assay pH (5.0–7.4) significantly impact outcomes. Replicate studies under identical conditions and compare with structural analogs to isolate structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one
Reactant of Route 2
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(E)-1-(2,4-Dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one

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